molecular formula C29H53NO5 B118222 (S,S,R,S)-Orlistat CAS No. 130193-42-9

(S,S,R,S)-Orlistat

Cat. No. B118222
M. Wt: 495.7 g/mol
InChI Key: AHLBNYSZXLDEJQ-YIPNQBBMSA-N
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Description

(S,S,R,S)-Orlistat is a drug that is used to treat obesity and overweight patients. It is a lipase inhibitor that works by blocking the absorption of dietary fat in the intestine. This drug has been extensively studied and researched, and its mechanism of action and biochemical and physiological effects are well understood.

Mechanism Of Action

The mechanism of action of (S,S,R,S)-Orlistat involves the inhibition of pancreatic lipase. Pancreatic lipase is an enzyme that is responsible for the digestion of dietary fat in the intestine. By inhibiting pancreatic lipase, (S,S,R,S)-Orlistat reduces the absorption of dietary fat in the intestine, leading to a reduction in body weight.

Biochemical And Physiological Effects

(S,S,R,S)-Orlistat has several biochemical and physiological effects. It reduces the absorption of dietary fat in the intestine, leading to a reduction in body weight. It also reduces the levels of triglycerides and cholesterol in the blood. In addition, it has been shown to improve insulin sensitivity and glucose tolerance.

Advantages And Limitations For Lab Experiments

The advantages of using (S,S,R,S)-Orlistat in lab experiments include its well-understood mechanism of action and its effectiveness in reducing body weight and improving lipid metabolism. However, there are also limitations to using the drug in lab experiments. These include the potential for side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on (S,S,R,S)-Orlistat. One area of research is the development of new lipase inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of (S,S,R,S)-Orlistat on body weight and lipid metabolism. Finally, there is a need for further research on the potential use of (S,S,R,S)-Orlistat in the treatment of other metabolic disorders, such as type 2 diabetes.

Synthesis Methods

The synthesis of (S,S,R,S)-Orlistat involves several steps. The first step involves the synthesis of the key intermediate, 4-formylphenylboronic acid. This intermediate is then reacted with 2,3,5-trimethylhydroquinone to form the key intermediate, 4-[(2,3,5-trimethylphenyl)oxy]benzaldehyde. This intermediate is then reacted with ethyl 2-methylacetoacetate to form the final product, (S,S,R,S)-Orlistat.

Scientific Research Applications

(S,S,R,S)-Orlistat has been extensively studied in scientific research. It is used in the study of lipid metabolism and obesity. It has been used in animal studies to investigate the effect of the drug on lipid metabolism and body weight. It has also been used in human studies to investigate the effect of the drug on body weight and lipid metabolism. The drug has been shown to be effective in reducing body weight and improving lipid metabolism in both animal and human studies.

properties

IUPAC Name

[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-YIPNQBBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432446
Record name (S,S,R,S)-Orlistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S,R,S)-Orlistat

CAS RN

130193-42-9
Record name (S,S,R,S)-Orlistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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